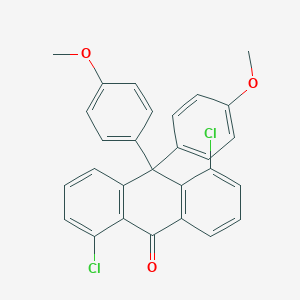
1,5-dichloro-10,10-bis(4-methoxyphenyl)-9(10H)-anthracenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-dichloro-10,10-bis(4-methoxyphenyl)-9(10H)-anthracenone is a synthetic organic compound that belongs to the anthracene family Anthracenes are polycyclic aromatic hydrocarbons known for their applications in dyes, organic semiconductors, and photoconductors
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-dichloro-10,10-bis(4-methoxyphenyl)-9(10H)-anthracenone typically involves multi-step organic reactions. A common approach might include:
Halogenation: Introduction of chlorine atoms at specific positions on the anthracene ring.
Aryl Coupling: Coupling of 4-methoxyphenyl groups to the anthracene core.
Oxidation/Reduction: Adjusting the oxidation state of the anthracene core to achieve the desired ketone functionality.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using catalysts, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-dichloro-10,10-bis(4-methoxyphenyl)-9(10H)-anthracenone can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation/Reduction Reactions: The anthracene core can be oxidized or reduced to form different derivatives.
Coupling Reactions: The methoxyphenyl groups can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with different functional groups replacing the chloro groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Used in the development of organic semiconductors, dyes, and photoconductors.
Mécanisme D'action
The mechanism of action of 1,5-dichloro-10,10-bis(4-methoxyphenyl)-9(10H)-anthracenone would depend on its specific application. For example:
In medicinal chemistry: It might interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
In materials science: It might participate in charge transfer processes due to its aromatic structure.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Dichloroanthracene: Lacks the methoxyphenyl groups, making it less versatile in certain applications.
10,10-Bis(4-methoxyphenyl)anthracene-9(10H)-one: Lacks the chloro groups, which might affect its reactivity and applications.
Propriétés
Formule moléculaire |
C28H20Cl2O3 |
|---|---|
Poids moléculaire |
475.4 g/mol |
Nom IUPAC |
1,5-dichloro-10,10-bis(4-methoxyphenyl)anthracen-9-one |
InChI |
InChI=1S/C28H20Cl2O3/c1-32-19-13-9-17(10-14-19)28(18-11-15-20(33-2)16-12-18)22-6-4-7-23(29)25(22)27(31)21-5-3-8-24(30)26(21)28/h3-16H,1-2H3 |
Clé InChI |
MFPUKXGADNLMCL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2(C3=C(C(=CC=C3)Cl)C(=O)C4=C2C(=CC=C4)Cl)C5=CC=C(C=C5)OC |
SMILES canonique |
COC1=CC=C(C=C1)C2(C3=C(C(=CC=C3)Cl)C(=O)C4=C2C(=CC=C4)Cl)C5=CC=C(C=C5)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-methylphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B290111.png)
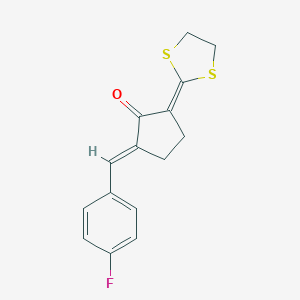
![(5E)-2-(1,3-dithiolan-2-ylidene)-5-[(3-methoxyphenyl)methylidene]cyclopentan-1-one](/img/structure/B290114.png)
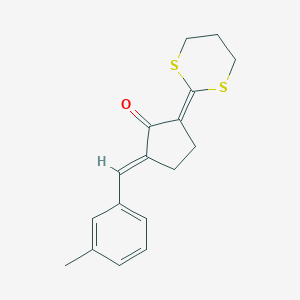
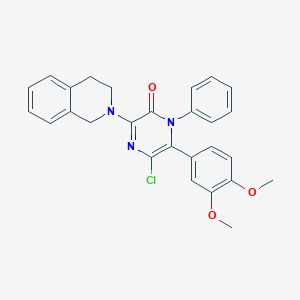
![5-chloro-6-(3,4-dimethoxyphenyl)-1-phenyl-3-[(1-phenylethyl)amino]-2(1H)-pyrazinone](/img/structure/B290122.png)
![5-chloro-6-(3,4-dimethoxyphenyl)-3-[(3-methoxybenzyl)amino]-1-phenyl-2(1H)-pyrazinone](/img/structure/B290125.png)
![Methyl 4-{3-chloro-5-[(2-methoxybenzyl)amino]-6-oxo-1-phenyl-1,6-dihydro-2-pyrazinyl}benzoate](/img/structure/B290126.png)
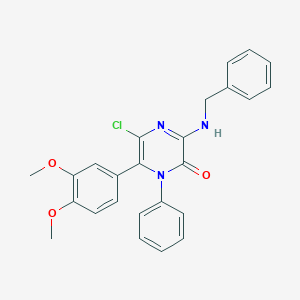
![Methyl 4-{5-[(1,3-benzodioxol-5-ylmethyl)amino]-3-chloro-6-oxo-1-phenyl-1,6-dihydro-2-pyrazinyl}benzoate](/img/structure/B290129.png)
![3-[(1,3-benzodioxol-5-ylmethyl)amino]-5-chloro-6-(3,4-dimethoxyphenyl)-1-phenyl-2(1H)-pyrazinone](/img/structure/B290130.png)
![N-(1-phenylethyl)-N-(5,7,8-trifluoro-3-methylisothiazolo[5,4-b]quinolin-6-yl)amine](/img/structure/B290131.png)
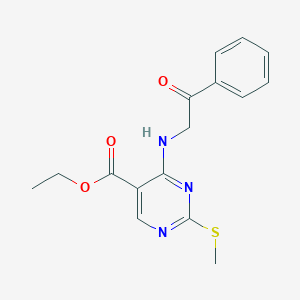
![N-(4-methoxybenzyl)-N-(5,7,8-trifluoro-1,3-diphenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine](/img/structure/B290135.png)
